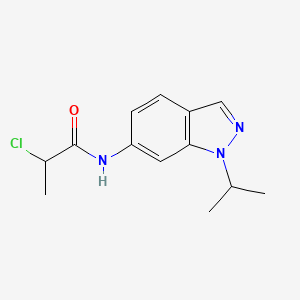![molecular formula C11H11BrO2S B2958495 1-(苯磺酰基)-3-溴双环[1.1.1]戊烷 CAS No. 2411266-81-2](/img/structure/B2958495.png)
1-(苯磺酰基)-3-溴双环[1.1.1]戊烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have become established as attractive bioisosteres for para-substituted benzene rings in drug design .
Synthesis Analysis
A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species . This was realized in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis
BCP derivatives can be synthesized using various methods. For example, propellane can be reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .Physical And Chemical Properties Analysis
BCPs confer various beneficial properties compared with their aromatic “parents”. They offer high passive permeability, high water solubility, and improved metabolic stability .科学研究应用
Drug Design and Development
Bicyclo[1.1.1]pentanes (BCPs) are recognized as important bioisosteres for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. They can impart significant physicochemical benefits to drug candidates, such as improved membrane permeability, solubility, and metabolic stability . The sulfonyl and bromo substituents on the BCP core of this compound offer a versatile platform for synthesizing analogs of biologically relevant molecules like peptides, nucleosides, and pharmaceuticals.
Synthesis of Bioactive Molecules
The halogenated BCPs serve as intermediates for further functionalization into various bioactive derivatives. For instance, they can be transformed into carbonyls, alcohols, and heterocycles, which are foundational structures in many pharmaceuticals . This transformation is facilitated by the compound’s ability to undergo reactions under mild conditions, broadening its applicability in sensitive syntheses.
Physicochemical Property Modification
The unique structure of BCPs allows for the modification of physicochemical properties in drug molecules. By replacing traditional aromatic or aliphatic groups with a BCP scaffold, researchers can achieve desired changes in a drug’s behavior, such as its distribution within the body or its interaction with biological targets .
Bioisostere Development
As bioisosteres, BCPs can replace certain functional groups in a molecule to enhance its properties or circumvent patent restrictions. The compound can be used to create BCP analogs that mimic the spatial arrangement and electronic properties of more common groups, thereby retaining biological activity while offering additional benefits .
Enhancing Metabolic Stability
The introduction of BCPs into drug candidates can lead to increased metabolic stability. This means the drugs are less likely to be broken down quickly by the body’s metabolic processes, potentially leading to longer-lasting therapeutic effects .
Improving Solubility and Permeability
BCPs can also improve the solubility and permeability of drug candidates. This is crucial for oral drugs, as it affects their ability to be absorbed into the bloodstream from the digestive tract. A BCP-based compound might be more readily absorbed, leading to better efficacy .
作用机制
Target of Action
The primary targets of 1-(Benzenesulfonyl)-3-bromobicyclo[111]pentane, also known as 1-BROMO-3-(PHENYLSULFONYL)BICYCLO[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
The compound interacts with its targets through a cascade multicomponent reaction. In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals . These radicals are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests involvement in radical-based reactions .
Pharmacokinetics
It’s known that bcps often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Result of Action
The formation of gem-difluoroallylic bicyclo[111]pentanes suggests potential applications in the synthesis of complex pharmaceutical molecules .
Action Environment
The visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that light conditions may play a role in the compound’s reactivity .
未来方向
The field of BCP research is continually evolving, with new synthetic methods and applications being developed. Future directions may include the development of more efficient synthesis methods, the exploration of new applications in drug design and materials science, and the investigation of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .
属性
IUPAC Name |
1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJODBNBOCFNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

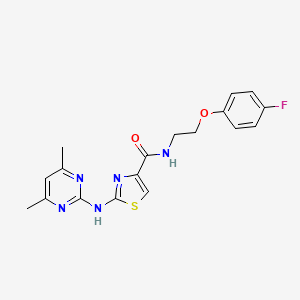
![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)



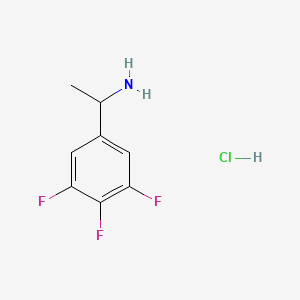
![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)


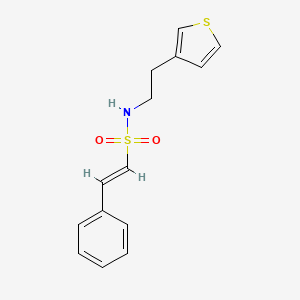
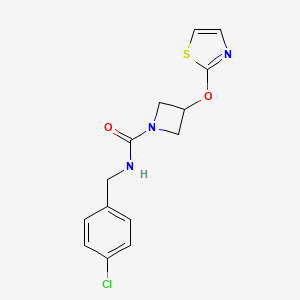
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
